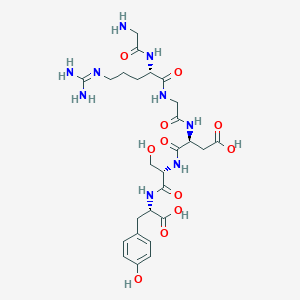
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine (GRGDSTY) is a peptide sequence that plays a crucial role in cell adhesion and migration. It is commonly used in scientific research to study the mechanisms of cell adhesion and migration, as well as to develop new therapies for diseases such as cancer and cardiovascular disease. In
Mecanismo De Acción
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine works by binding to integrins, which are transmembrane receptors that play a crucial role in cell adhesion and migration. Integrins bind to extracellular matrix proteins, such as fibronectin and collagen, to facilitate cell adhesion and migration. Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine binds to the integrin receptor and blocks its interaction with extracellular matrix proteins, thereby inhibiting cell adhesion and migration.
Efectos Bioquímicos Y Fisiológicos
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the adhesion of cancer cells to the extracellular matrix, which could potentially be used to prevent the spread of cancer. It has also been shown to promote the formation of blood vessels, which could be useful in promoting tissue repair and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in lab experiments is that it is a well-characterized peptide sequence that is widely available. It is also relatively easy to synthesize using SPPS. However, one limitation is that it can be expensive to purchase, especially if large quantities are needed for experiments.
Direcciones Futuras
There are many potential future directions for research on Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine. For example, researchers could investigate the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine as a therapeutic agent for cancer and cardiovascular disease. They could also explore the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in tissue engineering applications, such as promoting the formation of blood vessels in engineered tissues. Additionally, researchers could investigate the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in combination with other molecules to enhance its therapeutic effects.
Métodos De Síntesis
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for peptide synthesis. SPPS involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. After the peptide chain is complete, the temporary chemical groups are removed to yield the final product.
Aplicaciones Científicas De Investigación
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine is commonly used in scientific research to study the mechanisms of cell adhesion and migration. It is also used to develop new therapies for diseases such as cancer and cardiovascular disease. For example, Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine has been shown to inhibit the adhesion of cancer cells to the extracellular matrix, which could potentially be used to prevent the spread of cancer.
Propiedades
Número CAS |
140457-22-3 |
|---|---|
Nombre del producto |
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine |
Fórmula molecular |
C26H39N9O11 |
Peso molecular |
653.6 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N9O11/c27-10-19(38)32-15(2-1-7-30-26(28)29)22(42)31-11-20(39)33-16(9-21(40)41)23(43)35-18(12-36)24(44)34-17(25(45)46)8-13-3-5-14(37)6-4-13/h3-6,15-18,36-37H,1-2,7-12,27H2,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,45,46)(H4,28,29,30)/t15-,16-,17-,18-/m0/s1 |
Clave InChI |
VOESDNNEDODLBS-XSLAGTTESA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |
Secuencia |
GRGDSY |
Sinónimos |
glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine GRGDSY H-Gly-Arg-Gly-Asp-Ser-Tyr-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



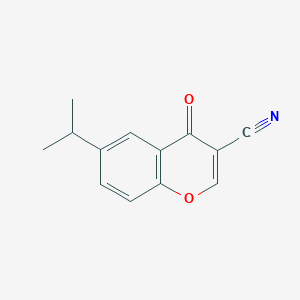
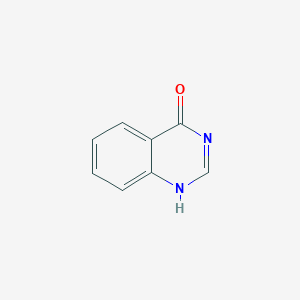
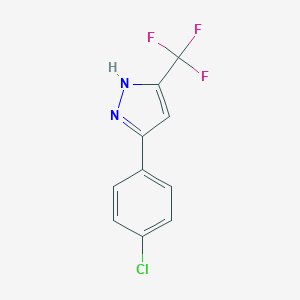
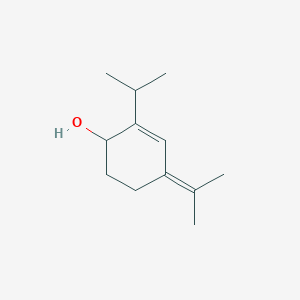
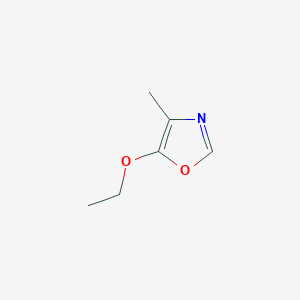
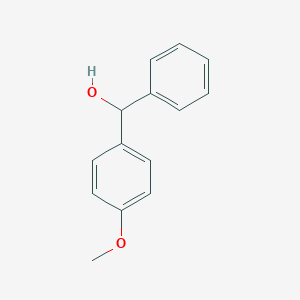
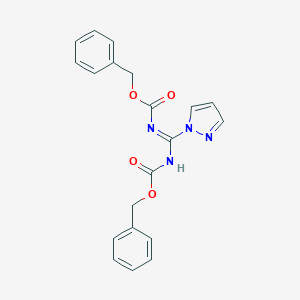
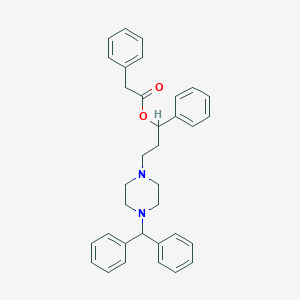
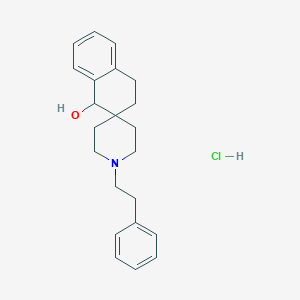
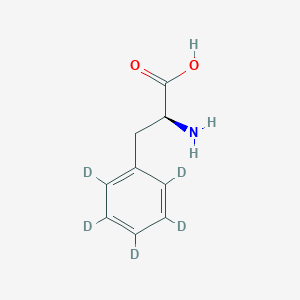
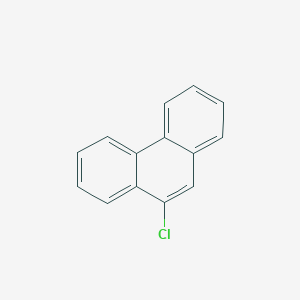
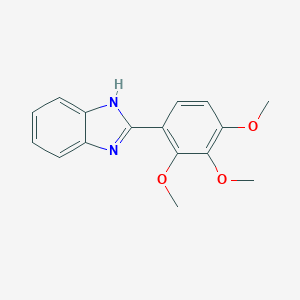
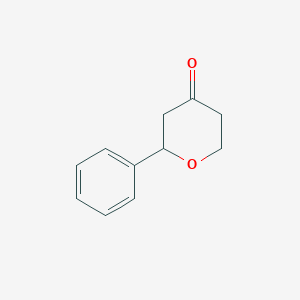
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)